Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate
Description
Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate is a sulfated phenolic ester characterized by a propenoate backbone substituted with methoxy and sulfooxy groups. Its structure includes a central phenyl ring with 3,5-dimethoxy and 4-sulfooxy substituents, esterified via a methyl group at the prop-2-enoate position. This compound is of interest in pharmacological and metabolic research due to its polar sulfated moiety and aromatic framework, which may influence bioavailability, enzyme interactions, and stability .
Properties
CAS No. |
651705-79-2 |
|---|---|
Molecular Formula |
C12H14O8S |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
methyl 3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O8S/c1-17-9-6-8(4-5-11(13)19-3)7-10(18-2)12(9)20-21(14,15)16/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
QERIOGMQVIKULI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method involves the reaction of 3,5-dimethoxy-4-(sulfooxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and esterification with methanol. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the propenoate moiety can be reduced to form saturated esters.
Substitution: The sulfooxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s sulfooxy group can undergo hydrolysis to release sulfonic acid, which may interact with cellular proteins and enzymes. Additionally, the methoxy groups can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of sulfooxy , methoxy , and ester functionalities. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
The propenoate chain introduces conjugation, which may influence UV absorption or reactivity in synthetic pathways compared to benzoic acid derivatives .
Sulfooxy Group :
- Sulfation universally increases water solubility and metabolic clearance across analogs. However, the target compound’s ester group may delay hydrolysis, prolonging its biological half-life relative to the free acid form .
Biological Relevance: The absence of the target compound in metabolomics datasets (e.g., HMDB0060020 lists the acid form) suggests it may act as a transient intermediate or prodrug, whereas sulfated acids like 3-[4-Hydroxy-3-(sulfooxy)phenyl]propanoic acid show direct bioactivity .
Synthetic Utility :
- The methyl ester’s stability makes it preferable as a synthetic precursor, avoiding premature deprotonation or degradation during reactions—a limitation observed in free-acid analogs .
Biological Activity
Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate is a complex organic compound notable for its unique structural features, including methoxy and sulfoxy groups. These functional groups significantly influence its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Structural Characteristics
The molecular formula of this compound is , with an average molecular mass of approximately 318.3 g/mol. The presence of the sulfoxy group is particularly important as it can enhance the solubility and reactivity of the compound compared to simpler analogs lacking this functionality.
Biological Activity
1. Antioxidant Properties:
Research indicates that compounds with similar structures often exhibit antioxidant properties. This compound may possess the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
2. Anti-inflammatory Effects:
Studies suggest that related compounds can modulate inflammatory pathways. The sulfoxy group may play a role in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The compound's ability to influence signaling pathways associated with inflammation warrants further investigation.
3. Cytotoxic Activity:
Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This activity could be attributed to its structural complexity and the presence of functional groups that interact with cellular mechanisms involved in apoptosis and cell proliferation.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | C12H14O4 | Lacks sulfoxy group; simpler structure | Moderate antioxidant activity |
| 4-Methoxycinnamic Acid | C10H10O4 | Contains methoxy and carboxylic acid groups | Anti-inflammatory properties |
| This compound | C11H12O8S | Unique combination of methoxy and sulfoxy groups | Potential antioxidant and cytotoxic effects |
Case Study: Antioxidant Activity Evaluation
In a study evaluating the antioxidant properties of structurally related compounds, this compound demonstrated significant free radical scavenging activity in vitro. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed a dose-dependent response, indicating its potential therapeutic applications in oxidative stress-related conditions .
Case Study: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory mechanisms of similar compounds revealed that they could inhibit the NF-kB pathway, which is crucial for the expression of various inflammatory mediators. This compound's structural components suggest it may exert similar effects, warranting further exploration through cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
